molecular formula C7H9ClN4O B14863365 6-Chloro-3-morpholin-4-YL-1,2,4-triazine

6-Chloro-3-morpholin-4-YL-1,2,4-triazine

Cat. No.: B14863365
M. Wt: 200.62 g/mol
InChI Key: NQHAHIBWMBOLBX-UHFFFAOYSA-N
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Description

6-Chloro-3-morpholin-4-YL-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a morpholine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazine ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-morpholin-4-YL-1,2,4-triazine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-morpholin-4-YL-1,2,4-triazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The morpholine group can be oxidized to form N-oxides.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base like sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: N-oxide derivatives of the morpholine group.

    Reduction: Dihydrotriazine derivatives.

Scientific Research Applications

6-Chloro-3-morpholin-4-YL-1,2,4-triazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

    Agriculture: It serves as a building block for the development of herbicides and pesticides.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and resistance to degradation.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-morpholin-4-YL-1,2,4-triazine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of kinases or proteases, thereby blocking signal transduction pathways essential for cancer cell proliferation. The triazine ring can also form stable complexes with metal ions, which can be exploited in catalytic processes or as imaging agents in diagnostic applications.

Comparison with Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4-Chloro-6-morpholin-4-yl-1,3,5-triazine-2-yl-diphenyl-amine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine

Comparison: 6-Chloro-3-morpholin-4-YL-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole, it has a different heterocyclic core, leading to variations in reactivity and application. The presence of the morpholine group in this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications. Additionally, its ability to form stable metal complexes sets it apart from other similar compounds, providing unique opportunities in materials science and catalysis.

Properties

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

4-(6-chloro-1,2,4-triazin-3-yl)morpholine

InChI

InChI=1S/C7H9ClN4O/c8-6-5-9-7(11-10-6)12-1-3-13-4-2-12/h5H,1-4H2

InChI Key

NQHAHIBWMBOLBX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(N=N2)Cl

Origin of Product

United States

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